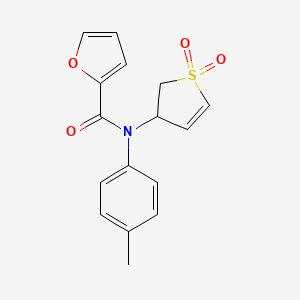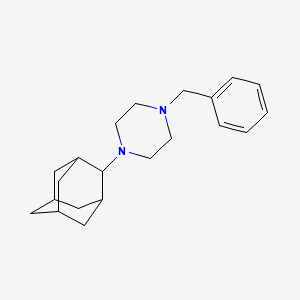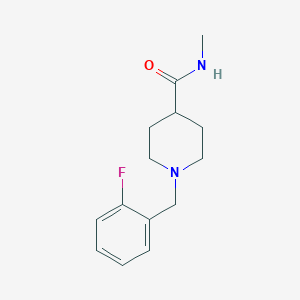
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide, also known as DMF-TF, is a synthetic compound that has been extensively researched for its potential application in various scientific fields.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide is not fully understood, but it is believed to interact with the active sites of enzymes and proteins, leading to changes in their activity. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide has also been shown to interact with DNA, potentially leading to changes in gene expression.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide has been shown to exhibit antioxidant and anti-inflammatory properties in vitro, and has been investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. However, further studies are needed to fully understand the biochemical and physiological effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide is its ease of synthesis, which allows for large-scale production. Additionally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide exhibits high stability and solubility in various solvents, making it a versatile compound for use in various laboratory experiments. However, one limitation of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for the research and application of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide. One area of interest is the development of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide-based materials for use in organic electronics, such as OFETs and organic photovoltaics. Additionally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide has shown promise as a potential therapeutic agent for the treatment of various diseases, and further studies are needed to fully understand its mechanism of action and potential clinical applications. Finally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide may also have potential applications in the field of catalysis, due to its ability to interact with enzymes and proteins.
Métodos De Síntesis
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide can be synthesized through a multistep process involving the reaction of 2-furoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylphenylamine to form the amide, which is further reacted with hydrogen peroxide and acetic acid to form the final N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide compound.
Aplicaciones Científicas De Investigación
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide has been investigated for its potential application in various scientific fields, including materials science, organic electronics, and biomedicine. In particular, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide has been studied for its use in organic field-effect transistors (OFETs) due to its high charge carrier mobility and stability.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-12-4-6-13(7-5-12)17(14-8-10-22(19,20)11-14)16(18)15-3-2-9-21-15/h2-10,14H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXUEJBNEDYNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-methylphenyl)-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181327.png)
![7-methyl-4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5181335.png)
![4-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B5181340.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5181343.png)
![11-(4,5-dimethoxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5181350.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5181354.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5181362.png)
![4-[2-(2-bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5181370.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methyl-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5181382.png)
![2-[(3,3-diphenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5181389.png)
![ethyl 4-amino-2-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5181393.png)


![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5181433.png)